molecular formula C11H10Cl2N4 B385748 4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole

4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole

Cat. No.: B385748
M. Wt: 269.13g/mol
InChI Key: MFTCDLHOSXUWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole is an organic compound with the molecular formula C11H10Cl2N4 and a molecular weight of 269.13 g/mol. This compound is characterized by the presence of two chlorine atoms, a pyrazole ring, and an aniline moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole typically involves the reaction of 2,5-dichloroaniline with 3,5-dimethylpyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-[2-(2,5-dichlorophenyl)hydrazinylidene]-3,5-dimethyl-4H-pyrazole can be compared with other similar compounds such as:

    2,5-dichloroaniline: Lacks the pyrazole ring, making it less versatile in certain

Properties

Molecular Formula

C11H10Cl2N4

Molecular Weight

269.13g/mol

IUPAC Name

(2,5-dichlorophenyl)-(3,5-dimethyl-1H-pyrazol-4-yl)diazene

InChI

InChI=1S/C11H10Cl2N4/c1-6-11(7(2)15-14-6)17-16-10-5-8(12)3-4-9(10)13/h3-5H,1-2H3,(H,14,15)

InChI Key

MFTCDLHOSXUWJT-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)N=NC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CC1=C(C(=NN1)C)N=NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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